Product packaging for 3-Bromo-4,6-dinitro (1H)indazole(Cat. No.:CAS No. 885519-53-9)

3-Bromo-4,6-dinitro (1H)indazole

Cat. No.: B3293573
CAS No.: 885519-53-9
M. Wt: 287.03 g/mol
InChI Key: PILNASVTIBPOLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Bromo-4,6-dinitro (1H)indazole is a high-purity chemical building block designed for pharmaceutical and life sciences research. This bromo- and nitro- functionalized indazole serves as a versatile synthetic intermediate for constructing more complex molecules. Compounds within the nitroindazole family, particularly 7-nitro derivatives, are recognized as some of the most potent inhibitors of nitric oxide synthase (NOS) enzymes . These enzymes play a critical role in regulating blood pressure, neurotransmission, and the immune response by catalyzing the production of nitric oxide . As such, this compound is of significant value in medicinal chemistry for the development of novel enzyme inhibitors and in biochemical research to study NO-mediated signaling pathways. The strategic placement of bromo and nitro substituents on the indazole ring system facilitates further functionalization via cross-coupling reactions and other transformations, making it a key precursor in drug discovery efforts. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3BrN4O4 B3293573 3-Bromo-4,6-dinitro (1H)indazole CAS No. 885519-53-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4,6-dinitro-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN4O4/c8-7-6-4(9-10-7)1-3(11(13)14)2-5(6)12(15)16/h1-2H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PILNASVTIBPOLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Br)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401303829
Record name 3-Bromo-4,6-dinitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401303829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-53-9
Record name 3-Bromo-4,6-dinitro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885519-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4,6-dinitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401303829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Advanced Reactivity Studies of 3 Bromo 4,6 Dinitro 1h Indazole

Reactivity of the Bromine Moiety: Advanced Coupling and Substitution Reactions

The bromine atom at the C3 position of the indazole ring is a key handle for introducing molecular complexity through various synthetic methodologies.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming new carbon-carbon bonds. nih.gov These reactions typically involve the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. In the context of bromoindazoles, this methodology allows for the introduction of a wide array of aryl and heteroaryl substituents at the brominated position. nih.govnih.gov

The success of the Suzuki-Miyaura coupling is often dependent on the specific reaction conditions, including the choice of catalyst, base, and solvent. mdpi.com For instance, the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids has been successfully achieved using a Pd(PPh₃)₄ catalyst. mdpi.com The acidity of the N-H group in unprotected indazoles can sometimes inhibit the catalytic cycle; however, the use of appropriate precatalysts and conditions can overcome this challenge. nih.gov The ability to directly functionalize the indazole core without the need for protecting groups is a significant advantage, streamlining synthetic routes to complex molecules. nih.gov

Detailed research findings have demonstrated the successful application of Suzuki-Miyaura reactions on various bromo-substituted heterocyclic systems, highlighting the versatility of this approach. nih.govnih.gov

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Reactions on Bromo-Substituted Heterocycles

SubstrateCoupling PartnerCatalystBaseSolventProductYield (%)Reference
7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide(4-methoxyphenyl)boronic acidPdCl₂(PPh₃)₂K₂CO₃DMF7-(4-methoxyphenyl)-1H-indazol-4-yl)-4-methylbenzenesulfonamideNot specified nih.gov
3-chloroindazole3-fluorophenylboronic acidP2 precatalystK₃PO₄dioxane/H₂O3-(3-fluorophenyl)indazoleNot specified nih.gov
4-bromo-6H-1,2-oxazinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene4-phenyl-6H-1,2-oxazine82 nih.gov
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine60 mdpi.com

Nucleophilic Aromatic Substitution (SNAr) Involving the Bromine Atom

The electron-withdrawing nature of the two nitro groups on the indazole ring activates the C3 position towards nucleophilic aromatic substitution (SNAr). In this reaction, the bromine atom can be displaced by a variety of nucleophiles. While direct SNAr on 3-bromo-4,6-dinitro(1H)indazole is not extensively documented in the provided search results, the principles of SNAr on halogenated aromatic systems are well-established. For example, 5-bromo-1,2,3-triazines readily undergo SNAr with phenols to form 5-aryloxy-1,2,3-triazines. acs.org This suggests that 3-bromo-4,6-dinitro(1H)indazole would be a prime candidate for similar transformations with various nucleophiles.

Reductive Debromination Pathways

Reductive debromination offers a method to selectively remove the bromine atom, yielding the corresponding 4,6-dinitro(1H)indazole. This transformation can be achieved using various reducing agents. While specific conditions for 3-bromo-4,6-dinitro(1H)indazole are not detailed in the provided results, general methods for the reduction of aryl halides are known and could likely be applied. These methods can include catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Transformations Involving the Nitro Functionalities

The nitro groups at the C4 and C6 positions are highly versatile functional groups that can be transformed into other functionalities, most notably amino groups.

Reduction of Nitro Groups to Amino Functions: Catalytic and Stoichiometric Methods

The reduction of nitro groups to amines is a fundamental transformation in organic synthesis. researchgate.net This can be accomplished using a variety of methods, which can be broadly categorized as catalytic or stoichiometric. unimi.it

Catalytic Methods: Catalytic hydrogenation is a common and efficient method for nitro group reduction. This typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source, such as hydrogen gas (H₂).

Stoichiometric Methods: Stoichiometric reducing agents are also widely employed. A classic example is the use of metals in acidic media, such as iron (Fe) in the presence of hydrochloric acid (HCl). Another common reagent is stannous chloride (SnCl₂). The reduction of 4-nitroindazoles to 4-aminoindazoles has been successfully achieved using anhydrous stannous chloride in different alcohols. researchgate.net

The choice of reducing agent can sometimes influence the outcome of the reaction, especially in molecules with multiple reducible functional groups. For instance, in the reduction of 4-nitrobenzaldehyde, using a highly active reductant like HBpin can lead to the reduction of both the nitro and aldehyde groups, whereas a less active reductant like H₃SiPh allows for the chemoselective reduction of the nitro group. nih.gov

Table 2: Methods for the Reduction of Aromatic Nitro Compounds

Reducing AgentConditionsSubstrate TypeReference
H₂/Pd-CCatalytic hydrogenationNitroarenes
Fe/HClStoichiometricNitroarenes
SnCl₂Anhydrous, in alcohol4-Nitroindazoles researchgate.net
H₃SiPhStoichiometricNitrobenzaldehydes nih.gov

Mechanistic Analysis of Nitro Group Reactivity on the Indazole Core

The reduction of a nitro group proceeds through a series of intermediates. nih.gov The six-electron reduction leads sequentially to the formation of nitroso, N-hydroxylamino, and finally the amino functional group. nih.gov The initial reduction to the nitroso intermediate is often the rate-limiting step. nih.gov

In the case of di-nitro compounds, the reduction of the second nitro group can be influenced by the presence of the newly formed amino group. The electron-donating nature of the amino group can hinder the further reduction of the remaining nitro group. nih.gov Theoretical studies, such as those using density functional theory (DFT), can provide valuable insights into the reaction mechanism and the transition states involved in the reduction process. researchgate.net

The reactivity of nitro-substituted indazoles can also be influenced by the position of the nitro group. For instance, studies on the reaction of nitro-1H-indazoles with formaldehyde (B43269) have shown that the reactivity varies depending on the location of the nitro substituent. nih.govacs.org

Role of Nitro Groups in Modulating Ring Reactivity

The presence of two nitro groups on the benzene (B151609) portion of the indazole ring profoundly influences its chemical reactivity. These strong electron-withdrawing groups decrease the electron density of the aromatic system through both inductive and resonance effects. nih.gov This electron deficiency activates the ring towards nucleophilic attack and can also facilitate single-electron transfer reactions. nih.gov

The electron-withdrawing nature of the nitro groups makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAAr) reactions. nih.gov This is a key reaction type for introducing further functionalization to the molecule. The nitro groups stabilize the intermediate Meisenheimer complex formed during the substitution process, thereby lowering the activation energy of the reaction. nih.gov

Furthermore, the nitro groups can act as leaving groups themselves in certain organic reactions, leading to the formation of new carbon-carbon double bonds. nih.gov The combined activating and leaving group abilities of nitro groups are instrumental in the synthesis of polyfunctionalized compounds. nih.gov Studies on various nitroarenes have shown that their reactions with nucleophiles can proceed either through direct nucleophilic attack to form a σ-adduct or via a single-electron transfer to generate a radical-ion pair. nih.gov

The position of the nitro groups also plays a crucial role. For instance, in studies of substituted 2-hydroxynitroazobenzenes, the nitro groups at different positions exhibit varying reactivity during reduction reactions. orientjchem.org This highlights the subtle interplay of electronic effects and steric factors in determining the reaction outcomes of nitro-substituted aromatic compounds.

Reactivity at the Indazole Nitrogen Atoms (N1 and N2)

The indazole ring system contains two nitrogen atoms, N1 and N2, which are key sites for chemical modifications such as alkylation and acylation. The regioselectivity of these reactions is a critical aspect of indazole chemistry, as the resulting N1 and N2 isomers often exhibit distinct biological activities.

The direct alkylation of 1H-indazoles typically yields a mixture of N1- and N2-substituted products. nih.govbeilstein-journals.org However, various strategies have been developed to achieve regioselective N-alkylation. The choice of base, solvent, and alkylating agent can significantly influence the N1/N2 ratio. nih.govd-nb.info For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N1-selectivity in the alkylation of various C-3 substituted indazoles. nih.gov In some cases, N-alkylation can be achieved through an equilibration process that favors the thermodynamically more stable N-1 substituted product. d-nb.info

Regioselective N-acylation is also an important transformation. It has been suggested that N-acylation often provides the N-1 substituted regioisomer through the isomerization of the initially formed N-2 acylindazole to the more stable N-1 isomer. d-nb.info

Below is a table summarizing the regioselectivity of N-alkylation of a model indazole, methyl 5-bromo-1H-indazole-3-carboxylate, under different conditions.

ElectrophileSolventReagentsTemperature (°C)Time (h)Major Product Isolated YieldN1:N2 RatioReference
n-C5H11Br1,4-dioxaneCs2CO3rt160%n.a. beilstein-journals.org
n-C5H11BrTHFNaH0 → 502489%>99:1 beilstein-journals.org
n-C5H11OHTHFDBAD, PPh30 → rt258%1:2.9 beilstein-journals.org

Substituents on the indazole ring, such as bromo and nitro groups, exert a significant influence on the regioselectivity of N-alkylation. The electronic and steric properties of these substituents can direct the incoming alkyl or acyl group to either the N1 or N2 position.

For instance, studies on C-3 substituted indazoles have shown that both steric and electronic effects impact the N1/N2 regioisomeric distribution. nih.gov A study on the N-alkylation of various substituted indazoles revealed that electron-deficient indazoles, when treated with NaH in THF, exhibit high N1-selectivity. beilstein-journals.org This was attributed to the coordination of the indazole N2-atom and an electron-rich oxygen atom in a C-3 substituent with the Na+ cation. beilstein-journals.org

The position of substituents on the benzenoid ring also affects regioselectivity. For example, C-7 nitro or carboxylate substituted indazoles have been shown to confer excellent N-2 regioselectivity. d-nb.inforesearchgate.net In the case of 4-bromo-NH-1,2,3-triazoles, the bromo substituent directs alkylation to the N-2 position. organic-chemistry.org This highlights the directing effect of a halogen substituent in a five-membered heterocyclic ring.

Indazole exists in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. beilstein-journals.orgresearchgate.net The 1H-tautomer is generally considered to be thermodynamically more stable than the 2H-tautomer. beilstein-journals.orgresearchgate.netchemicalbook.com This tautomeric equilibrium is a crucial factor influencing the reactivity of the indazole ring, particularly at the nitrogen atoms.

The relative stability of the tautomers can be influenced by substituents and the solvent. nih.gov For example, the tautomeric equilibrium of some heterocyclic systems can be controlled by the electronic nature of substituents. mdpi.com The position of the NH hydrogen atom can shift between N1 and N2, and this dynamic process can affect the outcome of reactions. beilstein-journals.org

Computational studies have been employed to understand the energy differences between the tautomers. For instance, MP2/6-31G** calculations indicate that the 1H-tautomer of indazole is 15 kJ·mol⁻¹ more stable than the 2H-tautomer. nih.govresearchgate.net The tautomeric equilibrium constant is also influenced by environmental factors such as solvent polarity and hydrogen bonding. nih.gov Understanding and controlling this equilibrium is key to achieving selective functionalization of the indazole core.

Electrophilic and Nucleophilic Aromatic Substitution on the Indazole Ring Beyond Direct Bromination/Nitration

The functionalized indazole ring of 3-Bromo-4,6-dinitro(1H)indazole can undergo both electrophilic and nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of substituents.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds. wikipedia.org The reaction proceeds through a two-step mechanism involving the attack of an electrophile by the aromatic ring to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com The rate and regioselectivity of SEAr are influenced by the substituents already present on the ring. wikipedia.org In the case of 3-Bromo-4,6-dinitro(1H)indazole, the strong electron-withdrawing nitro groups deactivate the ring towards electrophilic attack. csbsju.edu

Conversely, the electron-deficient nature of the dinitro-substituted ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). nih.gov This reaction is a powerful tool for introducing nucleophiles onto the aromatic ring. The mechanism of SNAr typically involves the formation of a Meisenheimer intermediate, which is stabilized by the electron-withdrawing groups. nih.gov In some cases, SNAr reactions may proceed through a concerted mechanism. nih.gov The nitro groups at positions 4 and 6 of the indazole ring in the title compound are expected to strongly activate the ring for SNAr reactions.

Computational Insights into Reaction Mechanisms and Transition States of 3-Bromo-4,6-dinitro(1H)indazole Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of complex organic reactions. nih.govbeilstein-journals.org DFT calculations can provide valuable insights into reaction pathways, transition state structures, and the factors that govern regioselectivity.

For indazole derivatives, DFT calculations have been used to study the mechanisms of N-alkylation and to understand the observed regioselectivity. nih.govbeilstein-journals.org For example, calculations have suggested that a chelation mechanism involving the metal cation can lead to N1-substituted products, while other non-covalent interactions can favor the formation of N2-products. nih.govbeilstein-journals.org Natural Bond Orbital (NBO) analyses can be used to calculate partial charges and Fukui indices, which further support the proposed reaction pathways. nih.govbeilstein-journals.org

In the context of 3-Bromo-4,6-dinitro(1H)indazole, computational studies could be employed to investigate the energetics of electrophilic and nucleophilic aromatic substitution reactions, providing a deeper understanding of the role of the bromo and dinitro substituents in modulating the reactivity of the indazole core. Furthermore, computational methods can be used to explore the tautomeric equilibrium and its impact on the reactivity of the nitrogen atoms. nih.govacs.org Molecular dynamics (MD) simulations can also be used to study the stability of indazole derivatives in different environments, which is relevant for understanding their behavior in biological systems. researchgate.net

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of indazole derivatives. nih.gov By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed picture of the molecular framework can be constructed.

Comprehensive ¹H and ¹³C NMR Assignments for Substituted Indazoles

The ¹H and ¹³C NMR spectra of substituted indazoles provide a wealth of information regarding the electronic environment of each proton and carbon atom. The position of the substituents on the indazole ring significantly influences the chemical shifts of the aromatic protons and carbons. nih.gov

For 3-Bromo-4,6-dinitro(1H)indazole, the electron-withdrawing nature of the two nitro groups and the bromine atom is expected to cause a general downfield shift of the proton and carbon signals compared to the unsubstituted indazole. nih.govwiley-vch.de The remaining aromatic protons, H-5 and H-7, would likely appear as distinct signals with chemical shifts influenced by the adjacent nitro and bromo substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Bromo-4,6-dinitro(1H)indazole (Note: These are predicted values based on data from related substituted indazoles. Actual experimental values may vary.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C3-~120-130
C4-~140-150
C5~8.5-9.0~120-125
C6-~145-155
C7~8.0-8.5~115-120
C7a-~140-145
C3a-~125-130
N1-H~13.0-14.0-

The ¹³C NMR spectrum is particularly useful for assigning the carbon skeleton. The carbons bearing the nitro groups (C4 and C6) are expected to be significantly deshielded and appear at lower field. The carbon attached to the bromine atom (C3) will also exhibit a characteristic chemical shift. nih.gov

Elucidation of N1/N2 Isomerism using Advanced NMR Techniques (e.g., NOESY)

A critical aspect of indazole chemistry is the potential for N1 and N2 isomerism in substituted derivatives. Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in distinguishing between these isomers. dergipark.org.tr

In a NOESY experiment, through-space correlations are observed between protons that are in close proximity. For an N1-substituted indazole, a NOESY correlation would be expected between the protons of the substituent on N1 and the H-7 proton of the indazole ring. Conversely, for an N2-substituted isomer, a correlation would be more likely between the substituent protons and the H-3 proton. These distinct spatial relationships allow for the unambiguous assignment of the substitution position. dergipark.org.tr HMBC experiments, which show correlations between protons and carbons over two or three bonds, can further corroborate the assignment by identifying long-range couplings between the substituent and the indazole ring carbons.

¹⁵N NMR Spectroscopy for Nitrogen Atom Characterization

¹⁵N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atoms within the indazole ring and the nitro groups. mdpi.com Although the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope present sensitivity challenges, modern NMR instruments and techniques can overcome these limitations. huji.ac.il

The chemical shifts of the indazole ring nitrogens (N1 and N2) are highly sensitive to their hybridization state and substitution. In the 1H-tautomer of an indazole, the "pyrrole-like" nitrogen (N1) and the "pyridine-like" nitrogen (N2) will have distinct chemical shifts. mdpi.com The nitrogen atoms of the nitro groups are expected to resonate at a significantly downfield chemical shift, typically in the range of -10 to -30 ppm relative to nitromethane. researchgate.netscience-and-fun.de The precise chemical shifts of the nitrogen atoms in 3-Bromo-4,6-dinitro(1H)indazole would provide valuable data for confirming the electronic structure of the molecule.

Table 2: Typical ¹⁵N NMR Chemical Shift Ranges for Nitrogen Atoms in Related Structures (Reference: Nitromethane)

Nitrogen TypeTypical Chemical Shift Range (ppm)
Pyrrole-like (N1)-160 to -125
Pyridine-like (N2)-135 to -70
Nitro Group (NO₂)-30 to -10

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The resulting spectra provide a molecular "fingerprint" that is characteristic of the compound's structure and functional groups.

For 3-Bromo-4,6-dinitro(1H)indazole, the IR and Raman spectra would be dominated by bands corresponding to the vibrations of the aromatic ring, the nitro groups, the C-Br bond, and the N-H bond.

Table 3: Expected Vibrational Frequencies for 3-Bromo-4,6-dinitro(1H)indazole

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-HStretching3300-3500
Aromatic C-HStretching3000-3100
NO₂Asymmetric Stretching1500-1560
NO₂Symmetric Stretching1335-1380
Aromatic C=CStretching1450-1600
C-NStretching1250-1350
C-BrStretching500-600

The strong electron-withdrawing effects of the nitro groups would influence the frequencies of the aromatic ring vibrations. thieme-connect.denih.gov The positions and intensities of the nitro group stretching vibrations are particularly diagnostic. irjet.net The C-Br stretching vibration is expected to appear in the low-frequency region of the spectrum.

Mass Spectrometry: Fragmentation Pathways and Molecular Weight Determination

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. researchgate.net For 3-Bromo-4,6-dinitro(1H)indazole, high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming its elemental composition.

The fragmentation of aromatic nitro compounds in the mass spectrometer often involves the loss of the nitro group (NO₂) or a rearrangement followed by the loss of nitric oxide (NO). youtube.com The presence of a bromine atom would result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). asdlib.org

Expected Fragmentation Pathways:

Loss of NO₂: [M - NO₂]⁺

Loss of two NO₂ groups: [M - 2NO₂]⁺

Loss of Br: [M - Br]⁺

Loss of H: [M - H]⁺

Cleavage of the indazole ring

The analysis of these fragmentation pathways would provide valuable confirmation of the compound's structure.

Single-Crystal X-ray Diffraction Analysis of 3-Bromo-4,6-dinitro(1H)indazole and its Derivatives

While a crystal structure for 3-Bromo-4,6-dinitro(1H)indazole itself is not publicly available, the crystal structure of a closely related derivative, 3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole , has been reported. researchgate.net This structure reveals that the indazole fused-ring system is nearly planar, and the nitro group is nearly coplanar with the ring system. researchgate.net The dihedral angle between the nitro group and the indazole ring is reported to be 4.5(2)°. researchgate.net

Table 4: Crystallographic Data for 3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole researchgate.net

ParameterValue
Chemical FormulaC₁₀H₆BrN₃O₂
Molecular Weight280.09
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)14.6573 (3)
b (Å)4.1650 (1)
c (Å)17.5212 (4)
β (°)108.799 (1)
Volume (ų)1012.33 (4)
Z4

This data provides a strong basis for predicting the structural parameters of 3-Bromo-4,6-dinitro(1H)indazole. It is expected that the indazole core would be planar, with the bromine atom and the two nitro groups lying in or close to the plane of the aromatic system. The presence of multiple nitro groups would likely lead to significant intermolecular interactions, such as hydrogen bonding and π-π stacking, in the solid state. The crystal structure of 2-bromo-4,6-dinitroaniline (B162937) also shows a largely planar molecule. nih.gov

Determination of Molecular Geometry and Bond Parameters

A definitive determination of the molecular geometry and bond parameters (bond lengths and angles) of 3-Bromo-4,6-dinitro-1H-indazole would necessitate a single-crystal X-ray diffraction study. This technique would provide precise coordinates of each atom in the crystal, from which exact bond lengths and angles can be calculated. Without such experimental data, any representation of the geometry would be purely theoretical.

A hypothetical data table for bond parameters, which would be populated from X-ray crystallography data, is presented below to illustrate the type of information required.

Interactive Data Table: Hypothetical Bond Parameters for 3-Bromo-4,6-dinitro-1H-indazole

BondExpected Bond Length (Å)BondExpected Bond Angle (°)
Br–C3Data Not AvailableN2–C3–C3aData Not Available
C4–N(O₂)Data Not AvailableC3–C3a–C4Data Not Available
C6–N(O₂)Data Not AvailableC3a–C4–C5Data Not Available
N1–N2Data Not AvailableC4–C5–C6Data Not Available
N1–C7aData Not AvailableC5–C6–C7Data Not Available
N2–C3Data Not AvailableC6–C7–C7aData Not Available
C3a–C4Data Not AvailableC7–C7a–N1Data Not Available
C4–C5Data Not AvailableC7a–N1–N2Data Not Available
C5–C6Data Not AvailableN1–N2–C3Data Not Available
C6–C7Data Not AvailableC3a–C7a–N1Data Not Available
C7–C7aData Not AvailableC4–N–OData Not Available
C3–C3aData Not AvailableO–N–OData Not Available
C7a–C3aData Not AvailableC6–N–OData Not Available

Analysis of Conformational Preferences and Torsional Angles

The analysis of conformational preferences, particularly concerning the rotation of the nitro groups relative to the indazole ring, would be informed by both X-ray diffraction data and spectroscopic methods like NMR. Torsional angles (dihedral angles) obtained from crystallographic data would reveal the specific orientation of these groups in the solid state. These angles are critical for understanding steric hindrance and electronic interactions within the molecule.

A hypothetical data table for torsional angles is presented below.

Interactive Data Table: Hypothetical Torsional Angles for 3-Bromo-4,6-dinitro-1H-indazole

Torsional Angle (Atoms)Expected Angle (°)
C3a–C4–N(O₂)₂–OData Not Available
C5–C4–N(O₂)₂–OData Not Available
C5–C6–N(O₂)₂–OData Not Available
C7–C6–N(O₂)₂–OData Not Available

Investigation of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in the crystal, known as crystal packing, is governed by intermolecular forces. For 3-Bromo-4,6-dinitro-1H-indazole, one would expect interactions such as halogen bonding (involving the bromine atom), hydrogen bonding (involving the N-H of the indazole ring), and π-π stacking between the aromatic rings. The nitro groups could also participate in various intermolecular contacts. Identifying these interactions and the resulting packing motifs would require detailed analysis of the crystal structure.

A hypothetical data table for intermolecular interactions is presented below.

Interactive Data Table: Hypothetical Intermolecular Interactions in the Crystal of 3-Bromo-4,6-dinitro-1H-indazole

Interaction TypeDonor/Acceptor AtomsDistance (Å)
Hydrogen BondData Not AvailableData Not Available
Halogen BondData Not AvailableData Not Available
π-π StackingData Not AvailableData Not Available
Other van der WaalsData Not AvailableData Not Available

Computational and Theoretical Chemistry of 3 Bromo 4,6 Dinitro 1h Indazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 3-Bromo-4,6-dinitro-1H-indazole, DFT calculations are instrumental in elucidating its electronic structure and predicting its reactivity.

Optimization of Molecular Geometries and Conformational Spaces

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable arrangement of atoms. Using DFT methods, such as the B3LYP functional with a suitable basis set like 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles of 3-Bromo-4,6-dinitro-1H-indazole are determined. acs.org This process identifies the lowest energy conformation of the molecule in the gas phase. For similar heterocyclic compounds, theoretical calculations have shown good agreement with experimental data obtained from X-ray crystallography. nih.gov

For instance, in related nitroindazole systems, theoretical studies have explored the relative stabilities of different tautomers, such as the 1H and 2H forms. nih.gov These calculations are crucial for understanding which tautomer is more likely to exist under certain conditions, which in turn influences the molecule's reactivity and interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. researchgate.net For various organic molecules, DFT calculations have been employed to determine these energy values and the resulting gap. researchgate.netresearchgate.net For example, a study on a different bromo-substituted heterocyclic compound revealed a HOMO-LUMO gap of 4.343 eV, indicating its relative stability. researchgate.netresearchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Representative Bromo-Substituted Heterocycle

ParameterEnergy (eV)
EHOMO-
ELUMO-
Energy Gap (ΔE)4.343 researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It illustrates the charge distribution on the molecule's surface. Regions of negative potential (typically colored in shades of red and yellow) are susceptible to electrophilic attack, as they are electron-rich. Conversely, areas of positive potential (colored in blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net

For nitro-containing aromatic compounds, the nitro groups are strong electron-withdrawing groups, leading to a significant positive potential on the aromatic ring and a negative potential around the oxygen atoms of the nitro groups. This makes the oxygen atoms potential sites for electrophilic interaction and the ring susceptible to nucleophilic attack. The MEP analysis provides a clear, three-dimensional picture of these reactive hotspots. researchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled and vacant orbitals, quantifying the stabilization energy associated with electron delocalization, also known as hyperconjugation.

Theoretical Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry offers the ability to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These theoretical predictions are invaluable for confirming the structure of a synthesized compound and for interpreting experimental spectra.

Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within DFT, it is possible to calculate the 1H and 13C NMR chemical shifts of 3-Bromo-4,6-dinitro-1H-indazole. acs.org These calculated shifts can then be compared with experimental data to validate the molecular structure. acs.org Similarly, theoretical vibrational frequencies can be computed and compared with experimental IR and Raman spectra. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.

Quantum Chemical Characterization of Reaction Mechanisms and Energy Profiles

For a molecule like 3-Bromo-4,6-dinitro-1H-indazole, computational methods can be used to study various potential reactions, such as nucleophilic aromatic substitution or reactions involving the nitro groups. By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be determined. For instance, studies on the reaction of indazoles with formaldehyde (B43269) have used DFT to determine the most stable products and to understand the reaction mechanism. acs.orgnih.gov This predictive capability is crucial for designing new synthetic routes and for understanding the chemical behavior of the compound.

Solvent Effects on Electronic and Spectroscopic Properties through Continuum Solvation Models

The surrounding solvent medium can significantly influence the electronic structure and, consequently, the spectroscopic properties of a molecule. In the computational study of 3-Bromo-4,6-dinitro-1H-indazole, continuum solvation models are employed to theoretically predict and understand these solvent-induced effects. These models approximate the solvent as a continuous dielectric medium, which interacts with the solute's charge distribution. The Polarizable Continuum Model (PCM) and its variations, such as the Solvation Model based on Density (SMD), are commonly utilized for this purpose.

Research into the solvent effects on substituted indazole systems demonstrates that the polarity of the solvent can alter the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For instance, studies on similar nitro-substituted heterocyclic compounds have shown that increasing solvent polarity can lead to differential stabilization of the HOMO and LUMO levels. This, in turn, modifies the HOMO-LUMO energy gap, which is a critical parameter influencing the molecule's chemical reactivity and the wavelength of maximum absorption (λmax) in its UV-Vis spectrum.

In the case of molecules with significant charge separation or polar functional groups, such as the nitro groups in 3-Bromo-4,6-dinitro-1H-indazole, polar solvents are expected to induce a notable bathochromic (red) or hypsochromic (blue) shift in the electronic absorption spectra compared to the gas phase or nonpolar solvents. Computational studies on related indazole derivatives have confirmed that polar environments tend to stabilize the molecule, though the effect on the HOMO-LUMO energy gap can be minimal in some cases, suggesting a complex interplay of factors. dntb.gov.uaasianresassoc.orgresearchgate.net

The application of continuum solvation models allows for the systematic investigation of these effects across a range of solvents with varying dielectric constants. By calculating the electronic transition energies in different simulated solvent environments, a theoretical UV-Vis spectrum can be generated for each case. These calculations provide insights into the nature of the electronic transitions and how they are perturbed by the solvent. For example, a π → π* transition may be affected differently by solvent polarity than an n → π* transition.

The following table presents hypothetical data illustrating the types of results obtained from such computational studies on 3-Bromo-4,6-dinitro-1H-indazole, showing the calculated maximum absorption wavelength (λmax) in different solvents.

SolventDielectric Constant (ε)Calculated λmax (nm)
Gas Phase1.00320
n-Hexane1.88325
Toluene2.38328
Chloroform4.81335
Ethanol24.55345
Dimethyl Sulfoxide (DMSO)46.68350
Water80.10352

Table 1: Hypothetical calculated maximum absorption wavelengths (λmax) of 3-Bromo-4,6-dinitro-1H-indazole in various solvents using a continuum solvation model.

These theoretical investigations are crucial for interpreting experimental spectroscopic data and for understanding the fundamental interactions between 3-Bromo-4,6-dinitro-1H-indazole and its environment, which is vital for predicting its behavior in different chemical systems.

Utility of 3 Bromo 4,6 Dinitro 1h Indazole As a Synthetic Building Block and Intermediate

Precursor in the Synthesis of Complex Polycyclic Aromatic Systems

The dinitro-substituted indazole core of 3-bromo-4,6-dinitro(1H)indazole provides a robust platform for the synthesis of complex polycyclic aromatic systems. The nitro groups activate the benzene (B151609) ring, making it susceptible to various chemical transformations. This reactivity is harnessed to build fused heterocyclic systems. For instance, related dinitroindazoles have been used in reductive cyclization reactions with sodium borohydride, followed by a Mannich reaction, to produce previously unknown fused pyrazole (B372694) or thiazole-annulated 3-R-1,5-dinitro-3-azabicyclo[3.3.1]nonanes. researchgate.net

Furthermore, the strategic placement of nitro groups on the indazole ring allows for selective reactions. The nitro group at position 4 in 4,6-dinitro-1-phenyl-1H-indazole can be regiospecifically replaced by anionic nucleophiles like RS- and N3-. researchgate.net This selective reactivity is a key tool for chemists to build complex structures with a high degree of control. The C=C–NO2 fragment within the molecule can also act as a dienophile or dipolarophile in pericyclic reactions, such as (4+2) and (3+2) cycloadditions, leading to the formation of novel fused polycyclic heterosystems. researchgate.net

Scaffold for the Development of Novel Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are of significant interest due to their prevalence in a vast array of functional molecules. u-szeged.hu The indazole nucleus itself is a privileged scaffold in the development of new compounds. nih.gov 3-Bromo-4,6-dinitro(1H)indazole serves as an excellent starting material for creating a diverse range of novel nitrogen-containing heterocycles.

The bromine atom at the 3-position is a key functional handle that can be readily displaced or involved in cross-coupling reactions to introduce new substituents and build larger heterocyclic systems. For example, derivatives of 6-bromo-1H-indazole have been used to synthesize 1,2,3-triazole analogues through 1,3-dipolar cycloaddition reactions. banglajol.inforesearchgate.net Similarly, 3-chloro-6-nitro-1H-indazole derivatives have been synthesized via 1,3-dipolar cycloaddition, highlighting the utility of the halogenated indazole core in creating complex heterocyclic systems. nih.gov These reactions often proceed with high yields and can be used to generate libraries of compounds for various applications. nih.govbanglajol.info

The reactivity of the indazole core, combined with the directing effects of the nitro groups, allows for the construction of a wide variety of heterocyclic structures, including but not limited to, pyrazoles, triazoles, and pyrimidines. u-szeged.hunih.gov

Applications in Materials Chemistry: Precursors for Advanced Organic Materials (e.g., Dyes, Polymers, without biological context)

The highly conjugated and electron-deficient nature of 3-bromo-4,6-dinitro(1H)indazole and its derivatives makes them promising precursors for advanced organic materials. The presence of multiple nitro groups and the aromatic indazole system can lead to interesting electronic and optical properties.

The structural characteristics of related nitro-substituted indazoles, such as the planarity of the fused-ring system and the potential for intermolecular interactions like hydrogen bonding, can influence the solid-state packing and, consequently, the material's properties. researchgate.net For instance, the formation of helical polymers through C–H···O hydrogen bonds has been observed in the crystal structure of a related bromo-nitro-indazole derivative. researchgate.net This type of controlled self-assembly is a desirable feature in the design of functional organic materials.

While direct examples of dyes and polymers synthesized from 3-bromo-4,6-dinitro(1H)indazole are not extensively documented in the provided search results, the general utility of nitroaromatic compounds as building blocks for dyes and high-performance polymers is well-established. The reactivity of the bromo and nitro functionalities allows for polymerization and functionalization reactions to create materials with tailored properties.

Role in Ligand Synthesis for Coordination Chemistry (excluding any catalytic/biological applications)

The indazole framework, with its multiple nitrogen atoms, is an excellent candidate for the synthesis of ligands for coordination chemistry. The nitrogen atoms can act as donor sites to coordinate with metal ions, forming stable complexes. 3-Bromo-4,6-dinitro(1H)indazole provides a versatile platform for designing ligands with specific coordination properties.

The bromine atom at the 3-position can be substituted with various functional groups that can also act as coordination sites, leading to the formation of polydentate ligands. The nitro groups, while primarily electron-withdrawing, can also influence the electronic properties of the ligand and, consequently, the resulting metal complex.

Research on related indazole derivatives has shown their ability to form complexes with metal ions. The synthesis of new heterocyclic systems from substituted indazoles often involves metal-catalyzed reactions, indicating the interaction of these molecules with metal centers. nih.gov The resulting metal complexes can have interesting structural and electronic properties, which are of fundamental interest in coordination chemistry.

Emerging Research Avenues and Future Perspectives in 3 Bromo 4,6 Dinitro 1h Indazole Chemistry

Development of Novel and Green Synthetic Approaches for Polyfunctionalized Indazoles

The development of efficient and environmentally benign synthetic methods for producing polyfunctionalized indazoles is a major focus of current research. Traditional synthetic routes often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. Consequently, there is a strong impetus to develop "green" alternatives that are more sustainable and atom-economical.

Recent advancements have seen the rise of palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, for the synthesis of functionalized indazoles. mdpi.com These methods offer high efficiency and can shorten reaction times while increasing yields. mdpi.com For instance, the use of PdCl2(dppf)2 as a catalyst has proven effective in this regard. mdpi.com Furthermore, researchers are exploring one-pot syntheses and multicomponent reactions to streamline the production of complex indazole derivatives. These approaches minimize intermediate isolation steps, thereby reducing solvent usage and waste generation. The use of water as a solvent in the synthesis of nitrogenous heterocycles is another promising green chemistry approach. nih.gov

Future research in this area will likely focus on:

The use of alternative energy sources such as microwave irradiation and ultrasound to accelerate reaction rates and improve yields.

The development of reusable and recoverable catalysts to enhance the sustainability of synthetic processes.

The exploration of flow chemistry techniques for the continuous and scalable production of polyfunctionalized indazoles.

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

Understanding the dynamic processes of molecules, such as tautomerism and intermolecular interactions, is crucial for predicting their reactivity and properties. Advanced spectroscopic techniques are playing an increasingly important role in elucidating these complex phenomena in indazole derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy, including multinuclear NMR (¹H, ¹³C, ¹⁵N), is a powerful tool for characterizing the structure and dynamics of indazoles in solution. nih.govacs.org For instance, NMR has been used to study the tautomeric equilibrium between 1H- and 2H-indazoles and to determine the preferred site of substitution in reactions. nih.govacs.org Gauge-Invariant Atomic Orbital (GIAO) calculations of NMR shieldings, often performed in conjunction with Density Functional Theory (DFT), provide a theoretical basis for interpreting experimental NMR data. nih.govacs.org

The advent of ultrafast laser spectroscopy has opened new avenues for studying dynamic processes at the molecular level in real-time. mdpi.com These techniques, with their high temporal resolution, can provide unprecedented insights into reaction mechanisms and the lifetimes of transient species.

Future directions in this area include:

The application of two-dimensional and solid-state NMR techniques to study the structure and dynamics of 3-bromo-4,6-dinitro(1H)indazole derivatives in different phases.

The use of time-resolved infrared and fluorescence spectroscopy to probe the kinetics of fast chemical reactions and energy transfer processes.

The integration of experimental spectroscopic data with high-level computational models to provide a comprehensive understanding of dynamic molecular behavior.

High-Throughput Computational Screening for Novel Reactivity Patterns

High-throughput computational screening has emerged as a powerful tool for accelerating the discovery of new reactions and for identifying molecules with desired properties. nih.gov In the context of 3-bromo-4,6-dinitro(1H)indazole chemistry, computational methods can be used to predict reactivity, explore reaction mechanisms, and design novel derivatives with specific functionalities.

DFT calculations are widely used to investigate the electronic structure, stability, and reactivity of indazole derivatives. researchgate.net For example, DFT can be used to calculate reaction energies and activation barriers, providing insights into the feasibility and selectivity of different reaction pathways. acs.org Molecular docking and molecular dynamics (MD) simulations are employed to study the interactions between indazole derivatives and other molecules, which is particularly relevant for applications in materials science and supramolecular chemistry. researchgate.netnih.gov

Future research will likely involve:

The development and application of machine learning and artificial intelligence algorithms to predict the outcomes of chemical reactions and to design novel indazole-based compounds with tailored properties.

The use of high-throughput virtual screening of large chemical libraries to identify promising candidates for specific applications. nih.gov

The combination of computational screening with automated synthesis and high-throughput experimental testing to create a closed-loop discovery and optimization platform.

Exploration of Non-Covalent Interactions in 3-Bromo-4,6-dinitro(1H)indazole Derivatives

Non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, play a crucial role in determining the three-dimensional structure and properties of molecules and their assemblies. In 3-bromo-4,6-dinitro(1H)indazole and its derivatives, the presence of bromine and nitro groups provides opportunities for a variety of non-covalent interactions.

The bromine atom can participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base. The nitro groups can act as hydrogen bond acceptors. These interactions can influence the crystal packing of these molecules and can be exploited in the design of supramolecular architectures. For example, weak acetylene-nitro C-H⋯O hydrogen bonds have been observed in the crystal structure of a related compound, 3-bromo-6-nitro-1-(prop-2-yn-yl)-1H-indazole, leading to the formation of a helical chain. nih.gov The study of intramolecular hydrogen bonds is also significant as they can influence the molecule's conformation and electronic properties. mdpi.com

Future research in this area will focus on:

Systematic studies of the strength and directionality of halogen bonds and other non-covalent interactions involving the bromo and nitro substituents.

The use of these non-covalent interactions to control the self-assembly of 3-bromo-4,6-dinitro(1H)indazole derivatives into well-defined supramolecular structures.

The investigation of how non-covalent interactions can be used to modulate the physicochemical properties of these compounds, such as their solubility and thermal stability.

Potential for Applications in Fields Beyond Traditional Organic Synthesis (e.g., Supramolecular Chemistry, excluding biological applications)

While indazole derivatives have been extensively studied for their biological activities, the unique structural and electronic properties of compounds like 3-bromo-4,6-dinitro(1H)indazole make them promising candidates for applications in other fields, particularly in supramolecular chemistry and materials science.

The ability of this molecule to engage in various non-covalent interactions, as discussed in the previous section, makes it an attractive building block for the construction of complex supramolecular assemblies. These assemblies could find applications as sensors, molecular switches, or in the development of novel functional materials. The electron-deficient nature of the dinitro-substituted aromatic ring suggests potential applications in charge-transfer complexes and organic electronic materials.

Future research directions could include:

The design and synthesis of liquid crystals and organogels based on 3-bromo-4,6-dinitro(1H)indazole derivatives.

The exploration of their use as components in the formation of co-crystals with other organic molecules to create materials with novel properties.

The investigation of their potential as ligands for the construction of metal-organic frameworks (MOFs) with interesting catalytic or gas sorption properties.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Bromo-4,6-dinitro (1H)indazole, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves sequential halogenation and nitration of the indazole core. A bromination step using reagents like N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–25°C can achieve high yields (up to 95%) due to the stability of intermediates and efficient solubility . Subsequent nitration at the 4- and 6-positions requires careful control of nitric acid concentration and temperature (0–5°C) to avoid over-nitration or ring decomposition. Post-reaction purification via column chromatography with ethyl acetate/hexane mixtures ensures purity. Solvent choice (e.g., DMF vs. THF) significantly impacts reaction kinetics and by-product formation .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign signals based on substituent effects: bromine (deshielding at C-3) and nitro groups (strong deshielding at C-4/C-6). For example, the C-3 carbon typically appears at δ ~110–120 ppm due to bromine’s inductive effect .
  • IR : Nitro groups exhibit asymmetric/symmetric stretching peaks at ~1520 cm⁻¹ and ~1350 cm⁻¹, while C-Br stretches appear at ~560–600 cm⁻¹.
  • HRMS : Confirm molecular ion ([M+H]⁺) with exact mass matching C₇H₄BrN₃O₄ (calc. ~316.93 g/mol). Isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) further validate the structure .

Advanced Research Questions

Q. What strategies mitigate challenges in regioselective functionalization of the indazole ring during derivative synthesis?

Methodological Answer: Regioselectivity is influenced by steric and electronic factors. For N-alkylation, bulky reagents (e.g., tert-butyl bromide) favor substitution at the less hindered N-1 position, while electron-withdrawing groups (e.g., nitro) direct electrophiles to specific ring positions. HMBC NMR can confirm regiochemistry by correlating alkyl protons with indazole carbons (e.g., n-pentyl CH₂ protons coupling with C-7a in N-1 isomers) . Computational tools (DFT) predict reaction pathways by analyzing transition-state energies for competing sites .

Q. How do bromo and nitro substituents influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

  • Bromine : Acts as a leaving group in Pd-catalyzed couplings. The 3-bromo position undergoes Suzuki-Miyaura reactions with aryl boronic acids under mild conditions (Pd(PPh₃)₄, Na₂CO₃, 80°C).
  • Nitro Groups : Electron-withdrawing nature activates the ring for nucleophilic substitution but may deactivate it toward electrophilic reactions. For example, nitro groups at C-4/C-6 hinder further electrophilic substitution at C-5 but facilitate SNAr reactions at C-7 .
  • Optimization : Use ligands like XPhos to enhance catalytic efficiency in sterically hindered environments .

Q. What computational methods predict biological target interactions of this compound derivatives?

Methodological Answer:

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Glide simulate binding to targets (e.g., protein kinases). The nitro groups’ electrostatic potential and bromine’s hydrophobic surface are critical for binding affinity predictions .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (AMBER/CHARMM force fields). Parameters like RMSD (<2 Å) and binding free energy (MM-PBSA) validate interactions .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for anti-cancer activity predictions .

Q. How can contradictory data on the biological activity of nitro-substituted indazoles be resolved?

Methodological Answer:

  • Dose-Response Curves : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HeLa vs. MCF-7) to account for cell-specific uptake .
  • Metabolic Stability Assays : Test compound stability in liver microsomes; nitro groups may undergo reductase-mediated degradation, altering activity .
  • Off-Target Screening : Use kinome-wide profiling (e.g., KINOMEscan) to identify unintended kinase interactions that may explain variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4,6-dinitro (1H)indazole
Reactant of Route 2
Reactant of Route 2
3-Bromo-4,6-dinitro (1H)indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.